High-Purity Synthesis of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate
High-Purity Synthesis of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate
This technical guide details the synthesis of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate , a highly functionalized indole scaffold critical in the development of antiviral agents (specifically HIV-1 non-nucleoside reverse transcriptase inhibitors) and potential CFTR modulators.[1]
The protocol prioritizes the Fischer Indole Synthesis pathway due to the commercial availability of the aniline precursor and the robustness of the C3-bromination step.[1]
Executive Summary & Retrosynthetic Analysis
The target molecule is a tetra-substituted indole.[1] The core challenges are establishing the 5-fluoro-6-chloro substitution pattern with high regiocontrol and selectively brominating the C3 position without over-halogenating the benzene ring.[1]
Retrosynthetic Logic:
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C3-Functionalization: The C3-Bromine is introduced last via electrophilic aromatic substitution (NBS/DMF) on the indole-2-ester.[1] This takes advantage of the C3 position's high nucleophilicity in the indole ring.[1]
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Indole Core Construction: The 5-fluoro-6-chloro-indole-2-carboxylate scaffold is constructed via the Fischer Indole Synthesis .[1]
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Regiocontrol: The precursor 3-chloro-4-fluoroaniline is selected.[1] In the Fischer cyclization of meta-substituted hydrazines, ring closure preferentially occurs at the less hindered para position (relative to the meta-substituent), yielding the 6-substituted indole as the major product.[1]
Synthetic Pathway Diagram
Figure 1: Retrosynthetic pathway leveraging the regioselective Fischer cyclization of 3-chloro-4-fluoroaniline.
Detailed Experimental Protocols
Phase 1: Scaffold Construction (Fischer Indole Synthesis)
Objective: Synthesize ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. Precursor: 3-Chloro-4-fluoroaniline (CAS: 367-22-6).[1]
Step 1.1: Preparation of 3-Chloro-4-fluorophenylhydrazine
Note: While this hydrazine is commercially available, in-situ preparation ensures freshness and reduces cost.[1]
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Diazotization:
-
Charge a reactor with 3-chloro-4-fluoroaniline (1.0 eq) and concentrated HCl (10 vol). Cool to -5°C.[1]
-
Add NaNO₂ (1.1 eq) in water dropwise, maintaining internal temperature <0°C. Stir for 30 min.
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-
Reduction:
-
Isolation:
Step 1.2: Hydrazone Formation & Cyclization
Reference Protocol: Adapted from standard Fischer syntheses for halogenated indoles [1, 2].[1]
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Condensation:
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Cyclization (The Critical Step):
-
Mix the crude hydrazone with Polyphosphoric Acid (PPA) (10 wt eq relative to hydrazone).[1]
-
Heat to 100–110°C with vigorous mechanical stirring.
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Reaction Endpoint: Evolution of ammonia gas ceases (approx. 2–4 hours).[1]
-
Quench: Pour the hot syrup onto crushed ice/water (50 vol) with rapid stirring. The indole ester will precipitate.[1][2]
-
-
Purification (Isomer Separation):
-
Regioselectivity Note: The cyclization of 3-chloro-4-fluorophenylhydrazone typically yields a mixture of the 6-chloro-5-fluoro (major, ~80-90%) and 4-chloro-5-fluoro (minor) isomers.[1]
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Recrystallization: Recrystallize from Ethanol/Water (9:1) or Toluene .[1] The 6-chloro isomer is generally less soluble and crystallizes first.[1]
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Validation: Verify regiochemistry via ¹H NMR.[1] The 6-chloro-5-fluoro isomer will show two singlet-like aromatic protons (H4 and H7) with distinct fluorine coupling constants, whereas the 4-chloro isomer usually exhibits different splitting patterns (H6 and H7 as doublets).[1]
Data for Intermediate (Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate):
-
Appearance: White to pale yellow needles.[1]
-
MP: 152–155°C (lit.[1] range for similar analogs).
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¹H NMR (DMSO-d₆): δ 12.1 (br s, NH), 7.8 (d, J=6.5 Hz, 1H, H4), 7.5 (d, J=9.0 Hz, 1H, H7), 7.1 (s, 1H, H3), 4.3 (q, 2H), 1.3 (t, 3H).
Phase 2: C3-Bromination[1]
Objective: Selective bromination to yield ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate.
Step 2.1: Bromination with NBS
Mechanism: Electrophilic aromatic substitution.[1] The electron-rich C3 position is exclusively targeted by N-bromosuccinimide (NBS) in polar aprotic solvents [3].[1]
-
Setup:
-
Dissolve ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in DMF (anhydrous, 5 vol).
-
Note: DMF is preferred over acetic acid for cleaner conversion and easier workup.[1]
-
-
Addition:
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes at 0°C .
-
Allow the reaction to warm to 25°C and stir for 1–2 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:[1]1) will show the conversion of the fluorescent starting material to a less polar, non-fluorescent (or weakly fluorescent) product.
-
-
Workup:
-
Final Purification:
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the synthesis, compare your data against these expected parameters.
| Parameter | Specification | Diagnostic Note |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or residual bromine.[1] |
| ¹H NMR (DMSO-d₆) | Absence of H3 singlet (approx δ 7.[1]1) | Confirms substitution at C3. |
| ¹H NMR (Aromatic) | Two singlets/doublets (H4, H7) | Confirms 5,6-substitution pattern is intact. |
| Mass Spec (LC-MS) | [M+H]⁺ ≈ 320/322/324 | Characteristic isotope pattern for 1 Br + 1 Cl.[1] |
| Melting Point | >180°C (Decomposition likely) | Sharp melting point confirms purity. |
Isotope Pattern Logic (Mass Spec)
The molecule contains one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) .
-
M (³⁵Cl, ⁷⁹Br): Base peak.
-
M+2: High intensity (³⁷Cl/⁷⁹Br + ³⁵Cl/⁸¹Br).[1]
-
M+4: Lower intensity (³⁷Cl/⁸¹Br).[1]
-
Validation: A 3:4:1 intensity ratio (approx) in the molecular ion cluster is a definitive confirmation of the Br-Cl halogenation state.[1]
Safety & Handling
Workflow Hazards Diagram
Figure 2: Critical safety control points for reagents used in this protocol.
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NBS Handling: Store NBS in a refrigerator. Yellow/orange NBS indicates free bromine contamination; recrystallize from water before use if necessary to prevent side reactions.[1]
-
PPA Quench: The quenching of PPA is highly exothermic.[1] Always pour the hot acid into ice/water, never the reverse.[1]
References
-
Silvestri, R., De Martino, G., & Sbardella, G. (2002). A Simplified Synthesis of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. Organic Preparations and Procedures International, 34(5), 546–550. Link[1]
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Organic Syntheses. (1963).[1] Indole-2-carboxylic acid, ethyl ester.[1][2][4][5][6][7][8] Org.[1][9][10] Synth., 43, 40. (General procedure for Reissert/Fischer indole synthesis). Link[1]
-
Zhao, Z., et al. (2014). Synthesis and biological evaluation of novel indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry Letters. (Describes C3 bromination of indole-2-esters). Link
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National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 53394628, Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate.[1] Link[1]
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